molecular formula C12H20N4OS B094540 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol CAS No. 15233-41-7

3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol

Cat. No. B094540
CAS RN: 15233-41-7
M. Wt: 268.38 g/mol
InChI Key: UHDJMGZAZNFDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol, also known as AMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol exerts its effects by inhibiting the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as the inhibition of cell growth and division, induction of apoptosis, modulation of neurotransmitter activity, and neuroprotective effects. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer research. In addition, this compound has been shown to have neuroprotective effects, which makes it a potential candidate for neuroscience research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol. One direction is to further investigate its potential applications in cancer research, neuroscience, and drug discovery. Another direction is to study the mechanisms underlying its biochemical and physiological effects, which may lead to the development of new drugs. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.

Synthesis Methods

3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol can be synthesized by reacting 4-amino-2-methyl-5-pyrimidinemethanol with 4-methyl-5-thiazolidinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain this compound.

Scientific Research Applications

3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

properties

CAS RN

15233-41-7

Molecular Formula

C12H20N4OS

Molecular Weight

268.38 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol

InChI

InChI=1S/C12H20N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11,17H,3-4,6-7H2,1-2H3,(H2,13,14,15)

InChI Key

UHDJMGZAZNFDEZ-UHFFFAOYSA-N

SMILES

CC1C(SCN1CC2=CN=C(N=C2N)C)CCO

Canonical SMILES

CC1C(SCN1CC2=CN=C(N=C2N)C)CCO

Other CAS RN

15233-41-7

Origin of Product

United States

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